

# Albafuran A bioactivity compared to morusin and albanol

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## Compound Focus: Albafuran A

CAS No.: 84323-14-8

Cat. No.: S623387

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## Chemical Properties and Bioactivity Comparison

The table below summarizes the available information on the chemical structures and key biological activities of these compounds.

Compound Name	Core Structure / Key Features	Reported Bioactivities & Key Experimental Data
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| **Albafuran A** [1] [2] | **Benzofuran** · IUPAC: 4-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol [2] | **Limited data available.** One study lists a benzofuran derivative as an  **$\alpha$ -glucosidase inhibitor** (IC<sub>50</sub>: 10.8  $\mu$ M) [3]. | **Morusin** [4] [5] [6] | **Prenylated Flavone** · OH groups at C5, C2', C4' · Prenyl moiety at C3 · 2,2-dimethyl pyran ring between C7 and C8 [6] | **Potent anti-cancer [6]:** · Induces apoptosis, cell cycle arrest (G1, G2/M), inhibits STAT3/NF- $\kappa$ B signaling in various cancer cells (breast, liver, prostate, colorectal). **Anti-inflammatory [5]:** · In vivo: 12.5 mg/kg dose protected against TNBS-induced colitis in rats, efficacy similar to sulfasalazine (50 mg/kg). · Reduces TGF- $\beta$ 1, MMP2/9 activities. **Other:** Neuroprotective, hepatoprotective, antimicrobial [4]. | **Albanol A** [7] | **Arylbenzofuran / Diels-Alder Adduct** [3] | **Anti-cancer (Pro-apoptotic):** · **Cytotoxicity:** IC<sub>50</sub> of **1.7  $\mu$ M** in human leukemia HL60 cells [7]. · **Mechanism:** Induces apoptosis via mitochondrial and death receptor pathways; activates caspases-3, -8, -9; increases Bax/Bcl-2 ratio [7]. · **Target:** Inhibits human **topoisomerase II** (IC<sub>50</sub>: 22.8  $\mu$ M)

[7]. | **Albanol B** [8] | **Arylbenzofuran / Diels-Alder Adduct** [3] [8] | **Anti-cancer:** · **Cytotoxicity:** IC<sub>50</sub> of **5.6 μM** in A549 lung cancer cells [8]. · **Mechanism:** Induces G2/M cell cycle arrest; downregulates CDK1; induces apoptosis via mitochondrial ROS production and AKT/ERK phosphorylation [8]. · **In vivo efficacy:** 50-100 mg/kg dose suppressed tumor growth in Ex-3LL tumor-bearing mice [8]. · **Other:** Antibacterial, antioxidant, anti-Alzheimer's disease activity [8]. |

## Detailed Experimental Data and Protocols

For research purposes, the methodological details from key studies are summarized below.

### Anti-inflammatory Activity of Morusin

- **Model:** TNBS-induced colitis in male Wistar rats [5].
- **Dosing:** Morusin was administered orally (12.5, 25, or 50 mg/kg/day) for five days. Sulfasalazine (50 mg/kg) was used as a positive control [5].
- **Key Assessments:** Macroscopic and histological damage scoring; immunodetection of IL-1β, TGF-β1, SOD, Catalase; zymography for MMP-2 and MMP-9 activities [5].
- **Outcome:** The 12.5 mg/kg dose showed the most significant therapeutic effect, reducing tissue damage, TGF-β1 levels, and MMP-2/9 activities to an extent similar to sulfasalazine [5].

### Pro-Apoptotic Activity of Albanol A

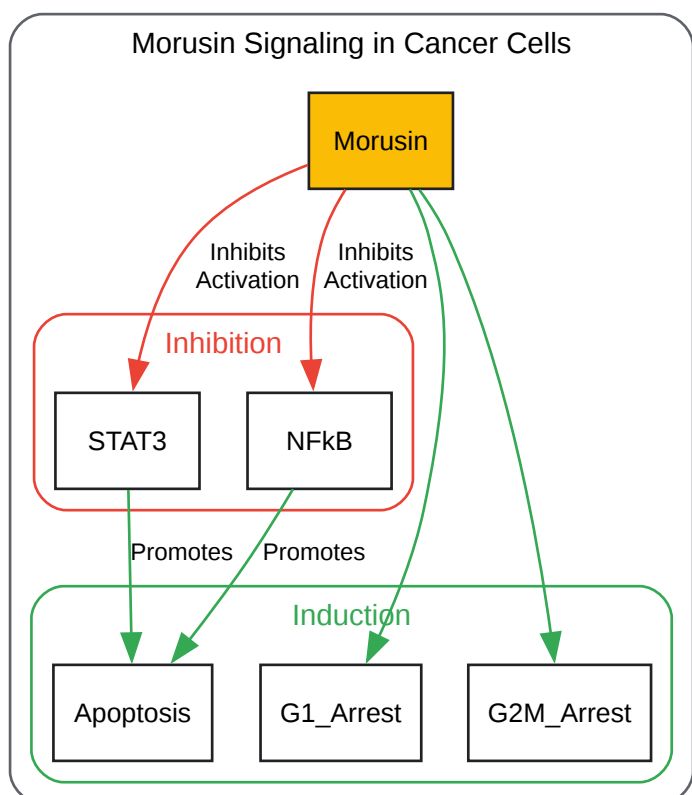
- **In Vitro Model:** Human promyelocytic leukemia HL60 cells [7].
- **Dosing & Treatment:** Cells were treated with Albanol A, and cytotoxicity was assessed. The IC<sub>50</sub> was determined to be 1.7 μM [7].
- **Mechanism Analysis:**
  - **Flow Cytometry:** Detection of phosphatidylserine exposure to confirm early apoptosis [7].
  - **Western Blot:** Analysis showed reduced levels of procaspases-3, -8, and -9, with a corresponding increase in cleaved (active) caspases. The Bax/Bcl-2 ratio was also significantly increased [7].
  - **Enzyme Assay:** Inhibition of human DNA topoisomerase II activity was evaluated [7].

### Anti-Proliferative Activity of Albanol B

- **In Vitro Model:** A549 (human lung carcinoma) and other cancer cell lines [8].
- **Dosing & Treatment:**
  - **Cell Viability Assay:** Treated with 0, 1, 3, 10, and 30  $\mu\text{M}$  for 48 hours;  $\text{IC}_{50}$  values were calculated [8].
  - **Cell Cycle & Apoptosis:** Treated with 1, 3, 10  $\mu\text{M}$  for 48 hours; analyzed by flow cytometry [8].
  - **Western Blot:** Cells treated with 1-30  $\mu\text{M}$  for 1-9 hours to assess phosphorylation of AKT and ERK1/2 [8].
- **In Vivo Model:** EX-3LL tumor-bearing mice [8].
- **Dosing:** Intraperitoneal injection of 50 or 100 mg/kg, once daily for 21 days [8].
- **Outcome:** Significant suppression of tumor volume and weight [8].

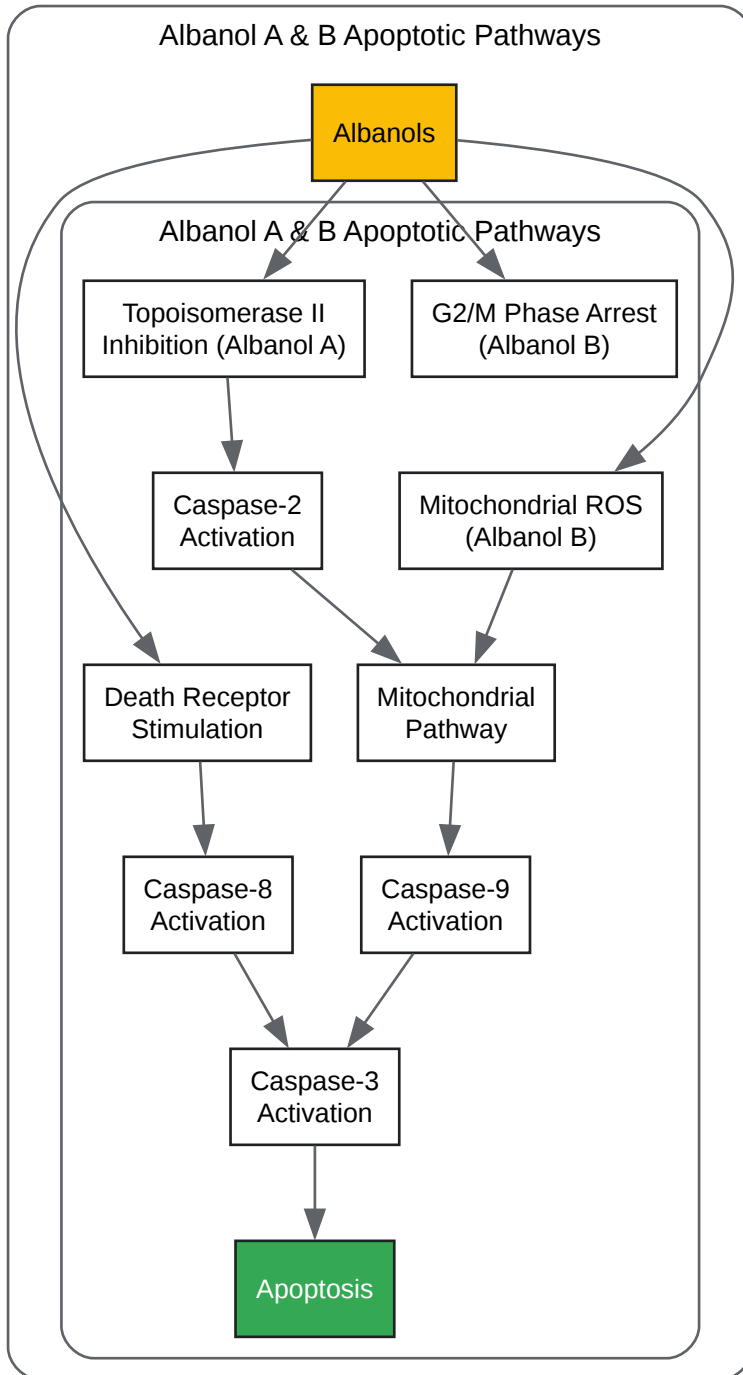
## Signaling Pathways for Key Compounds

The proposed mechanisms of action for morusin and the albanols involve complex signaling pathways that promote apoptosis and inhibit inflammation. The diagrams below summarize these pathways based on the cited literature.



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Diagram 1: Morusin induces apoptosis and cell cycle arrest in cancer cells by inhibiting key survival signals like STAT3 and NF- $\kappa$ B [6].



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Diagram 2: Albanol A and B trigger programmed cell death through multiple pathways, including receptor-mediated signaling, mitochondrial disruption, and cell cycle arrest [8] [7].

## Research Considerations and Data Gaps

- **Data Gap on Albufuran A:** The most significant limitation is the scarcity of detailed, quantitative bioactivity data for **Albufuran A**, preventing a full comparison. Future research should focus on isolating or synthesizing this compound for biological evaluation.
- **Solubility and Formulation:** Many of these compounds, particularly the prenylated flavonoids like morusin, have low water solubility, which can challenge in vitro and in vivo studies [8] [6]. Using solvents like DMSO or formulating them with carriers (e.g., cyclodextrins, niosomes) is often necessary [8] [6].
- **Choosing a Compound:**
  - For **anti-inflammatory** research, particularly on colitis, **morusin** has the strongest in vivo evidence [5].
  - For **pro-apoptotic/anti-cancer** studies, **Albanol A** and **B** provide well-documented mechanisms and efficacy across multiple cancer cell lines [8] [7].

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